molecular formula C13H20ClN5O2 B5758231 2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide

2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide

Cat. No.: B5758231
M. Wt: 313.78 g/mol
InChI Key: PDJZHFUCHLOXMQ-UHFFFAOYSA-N
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Description

This compound features a 4-chloro-1,3-dimethylpyrazole core linked via a carbonyl group to a hydrazinecarboxamide moiety substituted with a cyclohexyl group. Its structure combines a halogenated heterocyclic aromatic system with a flexible cyclohexyl chain, enabling diverse interactions in biological or material systems. The cyclohexyl group may enhance lipophilicity compared to aryl-substituted analogs, influencing solubility and bioavailability.

Properties

IUPAC Name

1-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)amino]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN5O2/c1-8-10(14)11(19(2)18-8)12(20)16-17-13(21)15-9-6-4-3-5-7-9/h9H,3-7H2,1-2H3,(H,16,20)(H2,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJZHFUCHLOXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NNC(=O)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H17ClN4O\text{C}_{13}\text{H}_{17}\text{ClN}_{4}\text{O}

This structure features a pyrazole ring substituted with a chloro group and a hydrazinecarboxamide moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Some studies have shown that pyrazole derivatives can inhibit cancer cell proliferation.
  • Antimicrobial : Pyrazoles have been evaluated for their effectiveness against various microbial strains.
  • Anti-inflammatory : Certain compounds within this class have demonstrated anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with cancer progression or microbial growth.
  • Receptor Modulation : It may act as a modulator of specific receptors involved in inflammation or cancer pathways.

Case Studies and Research Findings

Several studies have reported on the biological activities of pyrazole derivatives similar to the compound . Below are key findings:

StudyFindings
PubMed Study 1 Investigated various pyrazole derivatives showing significant anticancer activity through mTOR pathway inhibition.
PubMed Study 2 Reported submicromolar antiproliferative activity in pancreatic cancer cells, demonstrating the potential for autophagy modulation.
Recent Review Summarized the broad spectrum of biological activities exhibited by pyrazole compounds, including anti-inflammatory and antimicrobial effects.

Detailed Research Findings

  • Anticancer Activity : A study highlighted that certain pyrazole derivatives could significantly reduce mTORC1 activity, leading to increased autophagy and reduced cancer cell viability. This suggests that this compound may share similar properties due to its structural characteristics.
  • Antimicrobial Properties : Research has shown that pyrazole compounds can inhibit bacterial growth by disrupting key metabolic pathways. The presence of the chloro group in this compound may enhance its antimicrobial efficacy.
  • Anti-inflammatory Effects : Pyrazole derivatives have been linked to reduced inflammation in various models, indicating that the compound could be explored for therapeutic applications in inflammatory diseases.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide is C17H24ClN5O2C_{17}H_{24}ClN_{5}O_{2}, with a molecular weight of approximately 365.9 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound possess antibacterial and antifungal properties. For instance, derivatives have been tested against various pathogens such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .

Anticancer Potential

The compound's structure suggests potential as a tissue-selective androgen receptor modulator (SARM), which could be beneficial in treating androgen-dependent cancers like prostate cancer. SARMs are designed to selectively target androgen receptors in specific tissues, minimizing side effects associated with traditional anabolic steroids .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives:

  • Antibacterial Activity Study : A series of pyrazole derivatives were synthesized and screened for antibacterial activity against common pathogens. The results indicated that certain modifications to the pyrazole structure enhanced antimicrobial efficacy .
  • Anticancer Activity Research : Investigations into the anticancer properties of similar compounds revealed promising results in inhibiting cancer cell proliferation in vitro, particularly in prostate cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Carboxamide Derivatives

Table 1: Key Structural and Physical Properties
Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Functional Groups Reference
2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide R1 = Cl, R2 = Cyclohexyl Not reported Not reported Pyrazole, carbonyl, hydrazide N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) R1 = Ph, R2 = CN 133–135 68 Pyrazole, carboxamide, cyano
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) R1 = 4-Cl-Ph, R2 = CN 171–172 68 Di-chlorophenyl, cyano
(E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-eneamino]benzamide R1 = Benzamide Not reported Not reported Pyrazole, imine, benzamide

Key Findings :

  • Di-chlorophenyl substitution (3b) elevates melting points (171–172°C vs. 133–135°C for 3a), likely due to enhanced intermolecular halogen bonding .
  • The target compound’s cyclohexyl group may favor membrane permeability in pharmaceutical applications.

Key Findings :

  • Pharmaceutical Relevance : Benzoxazole-hydrazides () exhibit antimicrobial and anticancer properties, implying that the target compound’s hydrazinecarboxamide moiety could be optimized for similar applications .

Structural and Crystallographic Insights

  • Hydrogen Bonding: The (E)-2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-eneamino]benzamide () forms intramolecular N–H⋯N hydrogen bonds, stabilizing a planar conformation. The target compound’s hydrazinecarboxamide group may exhibit similar hydrogen-bonding patterns, influencing crystal packing and solubility .
  • Dihedral Angles : In , the dihedral angle between pyrazole and benzamide rings is 33.47°, suggesting moderate conjugation. The target compound’s cyclohexyl group may introduce steric hindrance, reducing planarity and altering electronic properties .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Acylation4-Chloro-1,3-dimethylpyrazole, ClCO-R65–75≥95%
Hydrazine couplingCyclohexylamine, Et3N, RT50–60≥90%

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure?

Methodological Answer:

  • 1H/13C NMR : Assign signals for pyrazole protons (δ 2.3–2.6 ppm for methyl groups; δ 6.8–7.2 ppm for aromatic protons) and hydrazinecarboxamide NH (δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and N-H bends at 3200–3400 cm⁻¹ .
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between aromatic rings .

Advanced: How can researchers address contradictions in NMR data (e.g., signal splitting) caused by dynamic conformational changes?

Methodological Answer:

  • Variable-temperature NMR : Conduct experiments at 25°C to 60°C to observe coalescence of split signals, indicating rotational barriers in the hydrazinecarboxamide moiety .
  • DFT Calculations : Optimize molecular conformations using Gaussian or ORCA software to correlate observed splitting with energy barriers (e.g., ΔG‡ ~12–15 kcal/mol) .

Advanced: What strategies resolve ambiguities in the pyrazole ring’s substituent arrangement during X-ray refinement?

Methodological Answer:

  • High-resolution data : Collect diffraction data at ≤0.8 Å resolution to distinguish electron density for overlapping substituents.
  • SHELXL restraints : Apply DFIX and ISOR commands to refine disordered methyl/chlorine groups .
  • Twinned data handling : Use TWIN/BASF commands in SHELXL for non-merohedral twinning cases .

Q. Table 2: Crystallographic Parameters

ParameterValueReference
Space groupP21/c
R-factor<0.05
C-Cl bond length1.728(2) Å

Basic: What functional groups are most reactive, and how do they influence derivatization?

Methodological Answer:

  • Hydrazinecarboxamide : Reacts with aldehydes/ketones to form hydrazones (pH 4–6, RT) .
  • Pyrazole carbonyl : Participates in nucleophilic acyl substitution (e.g., with amines or Grignard reagents) .

Advanced: How to design experiments for studying the compound’s kinase inhibition potential?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 kinase; ∆G ≈ -9.5 kcal/mol) .
  • Enzyme assays : Measure IC50 via fluorescence polarization (FP) using a 10-point dilution series (0.1–100 μM) .
  • SAR studies : Compare with analogs (e.g., pyridine or tetrazole derivatives) to identify critical substituents .

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